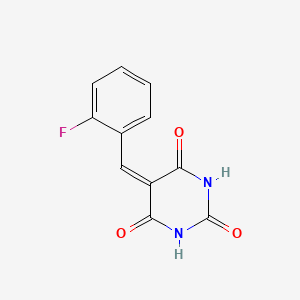
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBDD, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of barbituric acid and is synthesized using a specific method.
Applications De Recherche Scientifique
Antiproliferative Agents
Pyrimidine derivatives have been extensively studied for their antiproliferative properties. The structure of 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione suggests potential as an antiproliferative agent. Compounds with similar pyrido[2,3-d]pyrimidin-5-one cores, like API-1, have shown promising results in inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives makes them valuable in the development of new antibiotics. The fluorobenzylidene group attached to the pyrimidine ring could enhance the compound’s ability to interact with bacterial enzymes or DNA, leading to potential applications in combating bacterial infections .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives are known to exhibit anti-inflammatory and analgesic activities. The structural features of 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may contribute to its binding affinity to cyclooxygenase enzymes, offering a pathway for the development of new anti-inflammatory drugs .
Hypotensive Agents
Some pyrimidine derivatives have been identified as hypotensive agents, affecting blood pressure regulation. The unique structure of this compound could be explored for its potential effects on vascular smooth muscle cells or as an inhibitor of enzymes regulating blood pressure .
Antihistaminic Properties
The antihistaminic activity is another area where pyrimidine derivatives have shown potential. The presence of the fluorobenzylidene moiety in 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be key in developing new antihistamines with improved efficacy .
Tyrosine Kinase Inhibition
Tyrosine kinases are important targets in cancer therapy. Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, have been noted for their tyrosine kinase inhibitory activity. The structural analogy suggests that 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could serve as a lead compound in the design of new tyrosine kinase inhibitors .
Cyclin-dependent Kinase (CDK) Inhibition
CDKs play a crucial role in cell cycle regulation, and their inhibition is a strategy for cancer treatment. Given the biological activities of related pyrimidine derivatives, there is potential for 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione to act as a CDK inhibitor, which could be valuable in cancer research .
Synthetic Methodologies
The synthesis of pyrimidine derivatives, including 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione , involves interesting chemical reactions that can be further explored for the development of new synthetic methodologies. This could lead to the discovery of novel compounds with diverse biological activities .
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYUINJQDRHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)
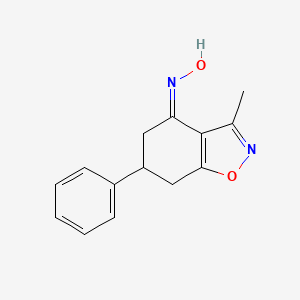
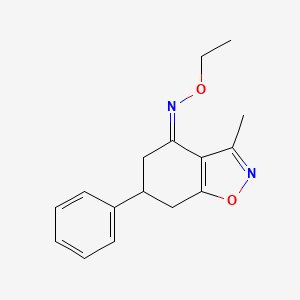
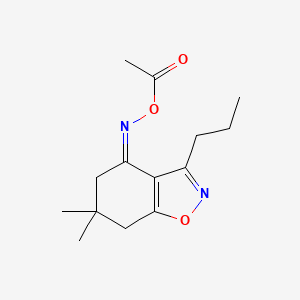
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
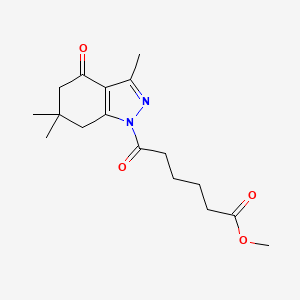
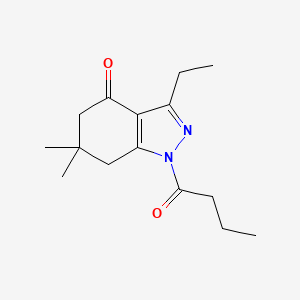
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
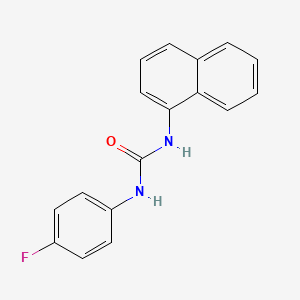
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![2-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B3829516.png)


![2,3,4,5-tetrabromo-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3829551.png)